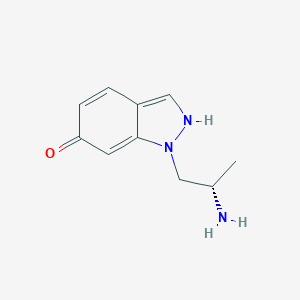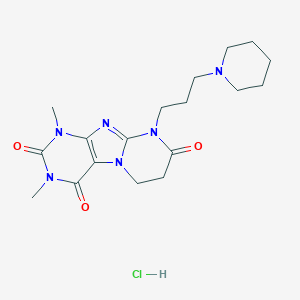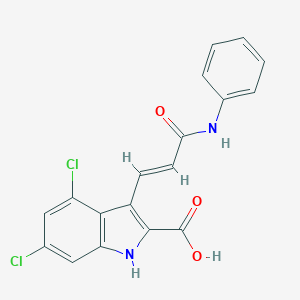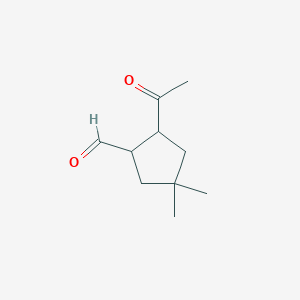
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde is an organic compound that is widely used in scientific research. It is also known as ADC or Adipic Dialdehyde Cyclopentyl Acetal, and its chemical formula is C11H16O2. This compound is an aldehyde and is synthesized from adipic acid and cyclopentene. ADC has various applications in the field of organic chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of ADC is not well understood. It is believed that ADC reacts with amino groups in proteins to form Schiff bases. These Schiff bases can then undergo further reactions to form advanced glycation end products (AGEs). AGEs are known to be involved in various physiological processes, including aging and the development of chronic diseases.
生化学的および生理学的効果
ADC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ADC has also been shown to have antioxidant activity and to protect against oxidative stress. In addition, ADC has been shown to have anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
ADC has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. ADC is also stable under a wide range of conditions, which makes it suitable for various experimental conditions. However, ADC has some limitations for lab experiments. It is a reactive compound and can react with various functional groups in proteins and other biomolecules. This can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on ADC. One direction is to further investigate the mechanism of action of ADC and its role in the formation of AGEs. Another direction is to explore the potential therapeutic applications of ADC. ADC has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various chronic diseases. Finally, future research could focus on the development of new synthetic methods for ADC and its derivatives, which could lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, 2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde is an organic compound that has various applications in scientific research. It is synthesized from adipic acid and cyclopentene and is used as a building block for the synthesis of various organic compounds. ADC has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activity. However, its mechanism of action is not well understood, and further research is needed to explore its potential therapeutic applications.
合成法
ADC is synthesized from adipic acid and cyclopentene. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce ADC. The yield of ADC is typically around 50-60%. The synthesis of ADC is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
ADC has various applications in scientific research. It is used as a building block for the synthesis of various organic compounds. ADC can be used to synthesize cyclopentenones, which are important intermediates in the synthesis of natural products and pharmaceuticals. ADC is also used in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.
特性
CAS番号 |
155785-06-1 |
|---|---|
製品名 |
2-Acetyl-4,4-dimethylcyclopentane-1-carbaldehyde |
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-acetyl-4,4-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-7(12)9-5-10(2,3)4-8(9)6-11/h6,8-9H,4-5H2,1-3H3 |
InChIキー |
LRYUKFZOTVMCTL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(CC1C=O)(C)C |
正規SMILES |
CC(=O)C1CC(CC1C=O)(C)C |
同義語 |
Cyclopentanecarboxaldehyde, 2-acetyl-4,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



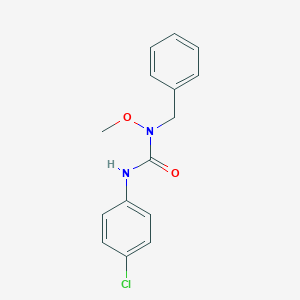
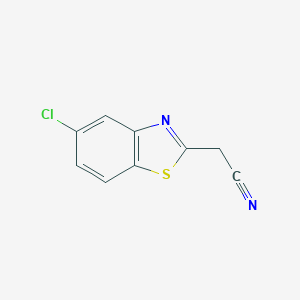
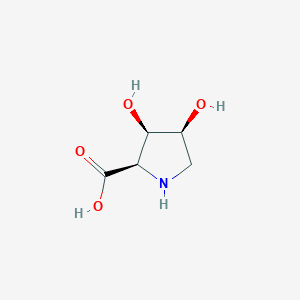
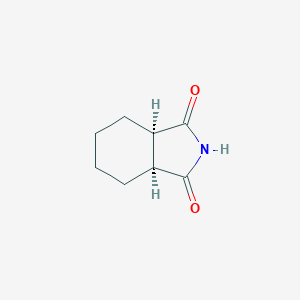
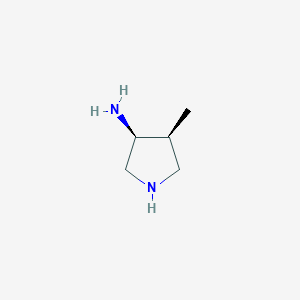
![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
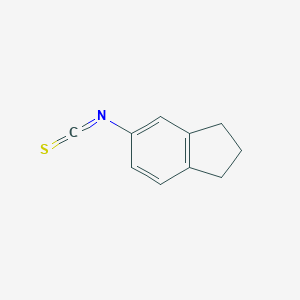
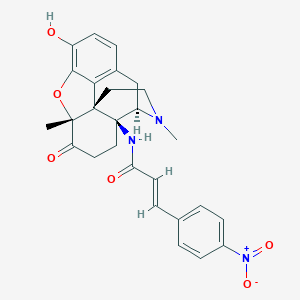
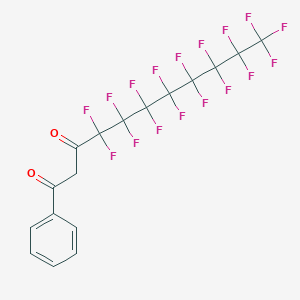
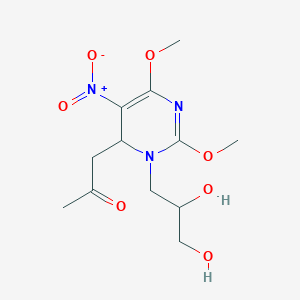
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
